Product packaging for 2,5-Dimethylbenzo[d]thiazol-6-ol(Cat. No.:)

2,5-Dimethylbenzo[d]thiazol-6-ol

Cat. No.: B12329885
M. Wt: 179.24 g/mol
InChI Key: TUTHUUAWBNHXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylbenzo[d]thiazol-6-ol (CAS 90563-67-0) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound, with a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol, serves as a key synthetic intermediate and potential pharmacophore . Benzothiazole derivatives are extensively investigated for their diverse biological activities, particularly as potent and selective inhibitors of monoamine oxidase B (MAO-B) . MAO-B inhibitors are crucial in neuroscience research for studying the treatment of neurodegenerative disorders, as they elevate central dopamine levels and may attenuate oxidative stress-related neuronal damage . Furthermore, the benzothiazole scaffold is recognized for its utility in developing fluorescent markers; related compounds exhibit strong fluorescence, high quantum yields, and large Stokes' shifts, making them suitable for applications as fluorescent probes in the 450–600 nm region . The core benzothiazole structure is known for its wide range of pharmacological properties, including potential anti-cancer, anti-bacterial, and anti-oxidant activities, rendering it a versatile scaffold in drug discovery . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to consult the safety data sheet (SDS) and note the associated hazard statements, including potential harm if swallowed, skin and eye irritation, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B12329885 2,5-Dimethylbenzo[d]thiazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2,5-dimethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C9H9NOS/c1-5-3-7-9(4-8(5)11)12-6(2)10-7/h3-4,11H,1-2H3

InChI Key

TUTHUUAWBNHXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)SC(=N2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,5 Dimethylbenzo D Thiazol 6 Ol and Analogous Scaffolds

Foundational Approaches for Benzo[d]thiazole Ring System Construction

The creation of the benzothiazole (B30560) scaffold is the initial and crucial step in the synthesis of 2,5-dimethylbenzo[d]thiazol-6-ol. Both classical and modern chemical reactions are employed to achieve this, with a growing emphasis on environmentally friendly and efficient methods.

Classical and Modern Cyclization Reactions for Benzothiazole Formation

The most common and enduring method for constructing the benzothiazole ring is the condensation reaction between a 2-aminothiophenol (B119425) and a carboxylic acid or its derivatives, a transformation often referred to as the Hugershoff reaction. nih.gov This approach and its variations remain a cornerstone of benzothiazole synthesis. Another classical approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.netresearchgate.net

Modern advancements have introduced a variety of reagents and conditions to effect this cyclization. For instance, the reaction of 2-aminothiophenols with aldehydes, ketones, or acyl chlorides provides a versatile route to 2-substituted benzothiazoles. nih.gov The use of β-diketones with 2-aminothiophenols in the presence of a Brønsted acid offers a metal-free pathway to 2-substituted benzothiazoles. organic-chemistry.org Furthermore, intramolecular cyclization of thioamides is another effective strategy for forming the benzothiazole ring. nih.gov The reaction of ortho-substituted anilines with functionalized orthoesters can also yield benzothiazole derivatives. organic-chemistry.org

One notable classical method involves the reaction of para-substituted anilines with potassium thiocyanate, followed by oxidative cyclization of the resulting thioureas with bromine, to yield 2-amino-6-substituted benzothiazoles. researchgate.netindexcopernicus.com

Catalytic Methods and Green Chemistry Principles in Benzo[d]thiazole Synthesis

The development of catalytic systems has significantly enhanced the efficiency and scope of benzothiazole synthesis. Transition metal catalysts, including those based on palladium, copper, ruthenium, and nickel, have been successfully employed. organic-chemistry.orgmdpi.com For example, a Pd/C catalyst enables the ligand- and additive-free synthesis of 2-substituted benzothiazoles at room temperature. organic-chemistry.org Copper-catalyzed reactions, such as the condensation of 2-aminobenzenethiols with nitriles or the cyclization of o-iodothiobenzanilide derivatives, have also proven effective. organic-chemistry.org

In line with the principles of green chemistry, researchers are increasingly exploring more sustainable synthetic routes. bohrium.com This includes the use of water as a solvent, solvent-free reaction conditions, and the application of microwave irradiation to accelerate reactions. indexcopernicus.commdpi.comrsc.org For instance, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out at room temperature using a recyclable ammonium (B1175870) chloride catalyst in a methanol-water mixture. nih.govmdpi.com Baker's yeast has also been used as a biocatalyst for the condensation of 2-aminothiophenols and aldehydes. indexcopernicus.com The use of a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides another green method for synthesizing benzothiazoles from 2-aminothiophenols and aldehydes. nih.govmdpi.com Furthermore, visible-light-mediated and metal-free photochemical cyclizations of thiobenzanilides offer environmentally benign alternatives. nih.govorganic-chemistry.org

Regioselective Functionalization and Substituent Introduction on the Benzo[d]thiazole Core

Once the benzothiazole ring is formed, the next critical phase is the precise introduction of substituents at specific positions, a process known as regioselective functionalization. For this compound, this involves placing a hydroxyl group at the C-6 position and methyl groups at the C-2 and C-5 positions.

Strategies for Hydroxyl Group Installation at the C-6 Position of Benzo[d]thiazoles

Introducing a hydroxyl group at the C-6 position of the benzothiazole ring can be achieved through several strategies. One common approach is to start with a precursor that already contains the desired hydroxyl group or a protected form of it, such as a methoxy (B1213986) group. For example, starting with 4-methoxyaniline, one can synthesize 6-methoxy-1,3-benzothiazol-2-amine, which can then be further modified. nih.gov The methoxy group can later be deprotected to reveal the hydroxyl group.

Another strategy involves the direct hydroxylation of a pre-formed benzothiazole ring. However, this can be challenging due to the potential for reaction at multiple sites. Less common synthetic routes include the annulation of anilines with ethers and the hydroxylation of heteroaryl halides. researchgate.net The Friedel-Crafts reaction of N-acyliminium reagents, formed in situ from benzothiazole, with hydroxyarenes can lead to hydroxylated benzothiazole derivatives. researchgate.net

Methodologies for Introducing and Modifying Alkyl Substituents at the C-2 and C-5 Positions

The introduction of alkyl groups, such as the methyl groups in this compound, can be accomplished either by using appropriately substituted starting materials or by functionalizing the benzothiazole core.

To introduce a substituent at the C-2 position, one can react a 2-aminothiophenol with a suitable carboxylic acid derivative. For a C-2 methyl group, acetic acid or its derivatives would be used. The functionalization of an existing benzothiazole at the C-2 position is also a widely used approach. nih.gov For instance, benzothiazoles can be alkylated with acetonitrile (B52724) in the presence of a base to yield 2-methylbenzothiazoles. nih.gov Silver-catalyzed decarboxylative direct C-2 alkylation of benzothiazoles with carboxylic acids has also been developed. rsc.org

Introducing a substituent at the C-5 position typically relies on starting with a correspondingly substituted aniline (B41778) or thiophenol. For this compound, a synthesis could potentially start from a 4-hydroxy-3-methylaniline derivative.

Strategic Use of Protecting and Deprotecting Groups in the Synthesis of Hydroxylated Benzo[d]thiazoles

In the synthesis of complex molecules like this compound, protecting groups play a crucial role. The hydroxyl group is often reactive under the conditions used for ring formation or other functionalization steps. Therefore, it is frequently "protected" by converting it into a less reactive functional group, such as an ether (e.g., methoxy or benzyl (B1604629) ether) or an ester.

A common strategy involves starting with a precursor where the hydroxyl group is already protected, for instance, as a methoxy group. nih.gov After the benzothiazole ring has been constructed and other necessary modifications have been made, the protecting group is removed in a final "deprotection" step to yield the desired hydroxylated benzothiazole. For example, a benzyl protecting group can be removed by hydrogenolysis, while a methoxy group can be cleaved using strong acids like hydrobromic acid or Lewis acids like boron tribromide. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in the synthetic sequence and the ease of its removal without affecting other parts of the molecule.

Advanced Synthetic Transformations for Derivatization of this compound

The structure of this compound offers three primary handles for synthetic modification: the C-6 phenolic hydroxyl group, the C-2 methyl group, and the C-5 methyl group. Advanced synthetic methodologies enable the selective functionalization of these sites, facilitating the generation of diverse molecular architectures.

Functionalization of the C-6 Hydroxyl Moiety for Chemical Space Exploration

The phenolic hydroxyl group at the C-6 position is a key site for introducing molecular diversity. Classical derivatization strategies for phenols can be effectively applied to this scaffold to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. rhhz.netnih.gov

Etherification and Esterification Reactions:

One of the most common modifications of a phenolic hydroxyl group is its conversion to an ether or an ester. Williamson ether synthesis, reacting the phenoxide of this compound with various alkyl or benzyl halides, can introduce a wide array of substituents. Similarly, esterification with acyl chlorides or carboxylic anhydrides can furnish the corresponding ester derivatives. These reactions are typically high-yielding and allow for the introduction of a broad range of functional groups. For instance, the reaction with chloroacetyl chloride would introduce a reactive handle for further elaboration. nih.gov

Table 1: Representative Derivatization Reactions of Phenolic Hydroxyl Groups on Heterocyclic Scaffolds

Reaction TypeReagents and ConditionsProduct TypePotential Application
O-Alkylation (Williamson Ether Synthesis)Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Aryl ether (Ar-O-R)Modulation of lipophilicity and steric bulk
O-AcylationAcyl chloride (e.g., R-COCl), Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂)Aryl ester (Ar-O-COR)Introduction of carbonyl functionalities for further hybridization
O-ArylationAryl boronic acid, Cu(OAc)₂, Base, Solvent (e.g., CH₂Cl₂)Diaryl ether (Ar-O-Ar')Synthesis of biaryl ether analogs

Modification and Elaboration of the C-2 and C-5 Methyl Substituents

The methyl groups at the C-2 and C-5 positions, while generally less reactive than the hydroxyl group, offer opportunities for carbon-carbon and carbon-heteroatom bond formation through various C-H functionalization strategies. The C-2 methyl group is particularly activated by the adjacent nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Benzylic Functionalization:

The methyl groups on the benzothiazole ring can be considered as benzylic-type substituents. Recent advances in catalysis have enabled the direct oxidation of benzylic C-H bonds to form carbonyls, which are versatile intermediates for further reactions. mdpi.com For example, oxidation could potentially convert the methyl groups to aldehydes or carboxylic acids, which can then be used in condensations, aminations, or other transformations.

Another approach involves radical-mediated reactions. Benzylic C-H bonds can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. The resulting halomethyl derivatives are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the direct arylation, alkylation, and amination of benzylic C-H bonds. rsc.org

Table 2: Potential Functionalization Strategies for Methyl Groups on Aromatic Heterocycles

Reaction TypeGeneral Reagents and ConditionsIntermediate/ProductSynthetic Utility
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (AIBN), CCl₄, refluxBromomethyl derivativePrecursor for nucleophilic substitution
Benzylic OxidationOxidizing agent (e.g., KMnO₄, SeO₂, or catalytic systems)Aldehyde or Carboxylic acidKey intermediate for further condensation or amide coupling
Cross-Dehydrogenative Coupling (CDC)Coupling partner, Oxidant (e.g., DDQ, TBHP), Catalyst (e.g., Cu, Fe)C-C or C-N bond formationDirect elaboration of the methyl group

Application of Multicomponent Reactions and Molecular Hybridization Techniques

The functional handles on the this compound scaffold make it an attractive substrate for multicomponent reactions (MCRs) and a valuable core for molecular hybridization.

Multicomponent Reactions:

MCRs offer an efficient pathway to construct complex molecules in a single step from three or more reactants. nih.gov The phenolic hydroxyl group of the title compound, or its amino-analogue (2,5-Dimethylbenzo[d]thiazol-6-amine), could participate in well-known MCRs. For example, the Betti reaction, a multicomponent condensation of a phenol, an aldehyde, and an amine, could be employed to introduce aminoalkyl substituents ortho to the hydroxyl group. sci-hub.se Similarly, the Mannich reaction could be utilized for aminomethylation. Such reactions provide rapid access to libraries of structurally diverse compounds. nih.gov

Molecular Hybridization:

Molecular hybridization involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. tandfonline.com The this compound scaffold can be readily incorporated into hybrid molecules. For instance, the hydroxyl group can be used as an anchor to link to other bioactive moieties via an ether or ester linkage. nih.gov The methyl groups, after functionalization to carboxylic acids or amines, can be coupled with other molecules through amide bond formation. This strategy has been widely used to combine the benzothiazole core with other heterocyclic systems like pyrazoles, thiazolidinones, and thiadiazoles to generate novel chemical entities. tandfonline.comnih.gov

Structure Activity Relationship Sar Principles in Benzo D Thiazol 6 Ol Derivatives

Influence of the Benzo[d]thiazole Core Architecture on Molecular Recognition and Biological Interaction

The benzothiazole (B30560) nucleus is a fundamental scaffold in medicinal chemistry, known to be associated with a wide array of pharmacological activities. nih.gov Its unique structure provides a versatile framework for molecular exploration and the synthesis of novel compounds with diverse biological effects. nih.gov The thiazole (B1198619) ring within the benzothiazole structure contains a methine center, which is a key feature contributing to its biological importance. dntb.gov.ua

The planarity and aromaticity of the benzothiazole core are critical for its interaction with biological targets. This rigid structure can facilitate stacking interactions, such as pi-pi stacking, with aromatic residues in the binding sites of proteins. The heteroatoms, nitrogen and sulfur, in the thiazole ring can act as hydrogen bond acceptors, further enhancing the binding affinity and specificity of the molecule to its target. acs.org

Alterations to the core structure, such as the fusion of other rings or the introduction of substituents, can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its molecular recognition and biological activity. For instance, the combination of a benzothiazole with a furan (B31954) unit has been shown to alter the electronic and charge transfer properties of the resulting compound. mdpi.com

Pivotal Role of the Hydroxyl Group at C-6 in Modulating Biological Activity and Specificity

The hydroxyl group (-OH) at the C-6 position of the benzothiazole ring is a key functional group that significantly contributes to the biological activity of these derivatives. ontosight.ai This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. This interaction is often crucial for the molecule's biological function.

For example, in the context of antioxidant activity, the phenolic hydroxyl group is vital. scielo.br It can donate a hydrogen atom to neutralize free radicals, and the resulting radical is stabilized by the conjugated π-system of the benzothiazole ring. scielo.br The presence and position of the hydroxyl group can therefore directly impact the antioxidant potential of the compound.

Impact of Alkyl Substituents at C-2 and C-5 on Receptor Binding, Stereoselectivity, and Pharmacological Profile

At the C-2 position: The introduction of various substituents at this position is a common strategy in the development of biologically active benzothiazoles. mdpi.com Studies have shown that an sp3 hybridized carbon at the C-2 position is often preferred over an sp2 carbon for certain biological activities. nih.gov For example, in a series of 2,5,6-trisubstituted benzimidazoles, a piperidin-1-ylmethyl group at the C-2 position resulted in high antitubercular activity. nih.gov

The stereochemistry of substituents can also be a determining factor in biological activity. For some GABAA receptor ligands, the R and S isomers of a compound with a chiral methyl group exhibited different binding affinities and efficacies. nih.gov This highlights the importance of stereoselectivity in the design of benzothiazole-based therapeutic agents.

Correlation of Electronic and Steric Properties of Substituents with Observed Molecular Activities

The molecular activities of benzothiazole derivatives are intricately linked to the electronic and steric properties of their substituents. These properties govern how the molecule interacts with its biological target at a molecular level.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron distribution within the benzothiazole ring system. This, in turn, can affect the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking. For example, the introduction of electron-withdrawing groups like a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazoles. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that substituents have a remarkable effect on the band gap of polythiophene derivatives containing benzo[d]thiazole, which is a key electronic property. nih.gov

Steric Properties: The size and shape of substituents, or their steric bulk, play a crucial role in determining the molecule's fit within the binding pocket of a receptor or enzyme. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the active site. The position of substituents also influences activity; for instance, in a series of 6-fluorobenzyl derivatives, the order of anticonvulsant activity was found to be ortho-F > para-F > meta-F, highlighting the importance of the substituent's spatial arrangement. nih.gov

The interplay between electronic and steric effects is complex and often synergistic. A comprehensive understanding of these properties is essential for the rational design of potent and selective benzothiazole-based compounds.

Rational Design Strategies and Lead Optimization Based on Comprehensive SAR Insights

The development of new therapeutic agents based on the benzothiazole scaffold relies heavily on rational design and lead optimization strategies informed by comprehensive Structure-Activity Relationship (SAR) insights. nih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify key structural features required for potency and selectivity.

A common approach involves fixing a core scaffold, such as the benzothiazole ring, and introducing a variety of substituents at different positions to probe the chemical space. nih.gov For example, in the optimization of antitubercular agents, researchers fixed the 6-position with a dimethylamino group and explored various substituents at the 2 and 5-positions. nih.gov

Computational methods, such as docking studies, can provide valuable insights into the binding modes of ligands at their receptor sites. nih.gov This information can guide the design of new analogs with improved binding affinities. For instance, understanding how a crucial methyl group on a benzodiazepine (B76468) scaffold interacts with the GABAA receptor can inform the design of more potent and selective modulators. nih.gov

The ultimate goal of lead optimization is to develop a drug candidate with a desirable pharmacological profile, including high potency, selectivity, and favorable ADME properties. This iterative process of design, synthesis, and biological evaluation, guided by SAR principles, is fundamental to modern drug discovery.

Mechanistic Studies of 2,5 Dimethylbenzo D Thiazol 6 Ol Derived Compounds in Biological Systems

Computational and Experimental Approaches to Enzyme Inhibition Mechanisms

The inhibition of specific enzymes is a primary mechanism through which benzothiazole (B30560) derivatives exert their therapeutic effects. benthamscience.comtandfonline.com A combination of computational modeling and experimental assays provides a detailed picture of these inhibitory actions.

Molecular Docking Simulations for Elucidating Ligand-Protein Binding Modes and Key Residue Interactions

Molecular docking is a powerful computational tool used to predict how a ligand, such as a benzothiazole derivative, binds to the active site of a target protein. bohrium.comresearchgate.net These simulations provide critical insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex.

Studies on various benzothiazole derivatives have successfully used docking to understand their inhibitory mechanisms against several key enzymes. For instance, docking simulations of benzothiazole-thiazole hybrids designed as inhibitors of the p56lck enzyme, a protein kinase implicated in cancer, revealed detailed binding patterns within the ATP binding site. biointerfaceresearch.com Similarly, docking studies of benzothiazole derivatives against GABA-AT, a target for anticonvulsant drugs, identified key interactions with active site residues like N-asn110 and O-Cys47. researchgate.net

In the context of antimicrobial agents, molecular docking showed that potent benzothiazole sulfonamide derivatives interact with the dihydropteroate (B1496061) synthase (DHPS) enzyme through arene-H interactions with residues such as Lys220. nih.gov For tyrosinase, an enzyme involved in melanin (B1238610) production, docking studies helped elucidate the contact mechanisms and binding efficiency of novel benzothiazole inhibitors. bohrium.com These computational models are invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity.

Table 1: Molecular Docking Scores of Benzothiazole Derivatives against GABA-AT This table illustrates the binding affinity of various benzothiazole derivatives compared to standard drugs, as predicted by molecular docking simulations. Higher negative scores indicate stronger predicted binding.

Compound MolDock Score
SDZ3 -121.56
SDZ4 -118.77
SDZ5 -115.43
SDZ6 -112.98
SDZ13 -110.21
SDZ16 -108.87
SDZ19 -106.54
SDZ21 -105.12
SDZ32 -104.23
Phenytoin (Standard) -86.34
Carbamazepine (Standard) -84.21

Data sourced from molecular docking studies on GABA-AT inhibitors. researchgate.net

Investigations into the Modulation of Specific Enzyme Activities and Catalytic Pathways

Experimental assays are essential to confirm the predictions from computational studies and to quantify the inhibitory potency of benzothiazole derivatives. These compounds have been shown to modulate a wide range of enzyme activities.

One significant area of investigation is their role as protein kinase inhibitors. A series of 2-thioether-benzothiazoles were identified as potent, allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are key players in cellular stress and apoptosis pathways. nih.gov Another study found that certain benzothiazole derivatives act as human DNA topoisomerase IIα inhibitors, with one compound, BM3, showing an IC₅₀ value as low as 39 nM. researchgate.net

Benzothiazole derivatives have also demonstrated potent inhibition of other enzyme classes. Novel derivatives incorporating amino acid moieties were found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V, with inhibition constants (Ki) in the micromolar range. nih.gov Others have been developed as inhibitors of tyrosinase, with several compounds showing excellent activity compared to the standard inhibitor, kojic acid. bohrium.comresearchgate.net Furthermore, studies have identified benzothiazole derivatives that inhibit butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes relevant to neurodegenerative diseases. mdpi.com The inhibition of dihydroorotase by certain benzothiazoles is believed to contribute to their antimicrobial properties. nih.gov

Table 2: Enzyme Inhibition Data for Selected Benzothiazole Derivatives This table summarizes the in vitro inhibitory activity of various benzothiazole derivatives against different enzyme targets.

Derivative Class Enzyme Target Key Compound IC₅₀ Value
Benzothiazole Sulfonate Human Topoisomerase IIα BM3 39 nM
Amino Acid Conjugate Carbonic Anhydrase V (hCA V) Compound 1 2.9 µM
Phenyl Ether Fragment Tyrosinase Compound 13 8.6 µM
Benzothiazole-Isoquinoline Monoamine Oxidase B (MAO-B) Compound 4g 0.049 µM
Benzothiazole-Isoquinoline Butyrylcholinesterase (BuChE) Compound 4g 1.15 µM

Data compiled from various enzyme inhibition studies. researchgate.netnih.govresearchgate.netmdpi.com

Analysis of Interactions with Nucleic Acids and Other Biomolecular Targets

Beyond enzymes, nucleic acids represent another major class of biomolecular targets for benzothiazole derivatives. bohrium.com These interactions can occur through several modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. bohrium.combohrium.com

Molecular docking investigations have explored the potential for known benzothiazole-based drugs to interact with specific DNA sequences, suggesting that their therapeutic effects may, in part, be due to DNA binding. bohrium.com Experimental and computational studies on benzothiazole and its parent compound, benzimidazole, show that they effectively bind to the minor grooves of AT-rich DNA sequences. niscpr.res.in Some derivatives have been specifically designed to target G-quadruplex DNA, a secondary structure found in guanine-rich regions of DNA that is implicated in cancer. researchgate.net

Mechanistic studies revealed that one potent topoisomerase IIα inhibitor from the benzothiazole class was not a DNA intercalator but rather a DNA minor groove-binding agent that interacts directly with the enzyme. researchgate.net In the context of antimicrobial action, certain active benzothiazole compounds were found to induce leakage of DNA and proteins from fungal spores. nih.gov Additionally, derivatives have been developed for Alzheimer's disease research that target and bind to Aβ₁-₄₂ amyloid plaque aggregates. nih.gov

Probing Cellular Pathway Perturbations and Signal Transduction Modulation

The interaction of benzothiazole derivatives with specific molecular targets like enzymes can lead to the perturbation of entire cellular pathways and the modulation of signal transduction cascades. This is a key mechanism behind their anticancer and anti-inflammatory effects. frontiersin.org

For example, a novel benzothiazole derivative (BTD) was shown to induce apoptosis in colorectal cancer cells by triggering the ROS–mitochondria-mediated intrinsic pathway. nih.gov This involves the dysregulation of Bcl-2 family proteins, which are critical regulators of this apoptotic route. nih.gov Other derivatives have been shown to inhibit both the AKT and ERK signaling pathways in cancer cell lines, both of which are crucial for cell proliferation and survival. frontiersin.org

The inhibition of JNK by 2-thioether-benzothiazoles directly impacts the JNK signaling pathway, which is activated by cellular stress and cytokines and is involved in apoptosis and inflammation. nih.gov By targeting specific nodes in these complex signaling networks, benzothiazole derivatives can exert powerful and specific effects on cell fate and function.

Advanced In Vitro Mechanistic Investigations using Biochemical and Cell-Based Assays

A variety of advanced in vitro assays are employed to characterize the biological effects of benzothiazole derivatives at the cellular level. These assays are crucial for validating the mechanisms suggested by computational and biochemical studies.

Cell viability and cytotoxicity are commonly assessed using the MTT assay, which measures the metabolic activity of living cells. This assay has been used to evaluate the effect of benzothiazole-copper complexes on breast cancer cells and to assess the toxicity of potential neuroprotective agents on various cell lines. mdpi.com

To investigate schistosomicidal activity, in vitro assays measure the mortality of Schistosoma mansoni worms when exposed to benzothiazole derivatives at different concentrations. nih.gov For antimicrobial testing, the minimum inhibitory concentration (MIC) is determined to find the lowest concentration that inhibits the visible growth of bacteria and fungi. nih.gov

More specific cell-based assays are used to probe pathway modulation. For example, the anti-proliferative activity of G-quadruplex-targeting benzothiazoles was confirmed in HepG2 liver cancer cells, yielding IC₅₀ values. researchgate.net The antidepressant effects of MAO-B inhibitors were verified in vivo using the forced swim test in mice, a classical behavioral assay. mdpi.com These diverse assays provide a comprehensive picture of the biological activity of these compounds, bridging the gap between molecular interactions and physiological outcomes.

Advanced Research Avenues and Translational Prospects for 2,5 Dimethylbenzo D Thiazol 6 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of benzothiazole (B30560) derivatives has evolved significantly, moving towards methods that offer greater efficiency, diversity, and sustainability. nih.govmdpi.com Traditional methods often involve the condensation of 2-aminothiophenols with various carbonyl compounds, but modern approaches focus on improving these reactions through green chemistry principles. nih.govmdpi.com

Key advancements in synthetic methodologies applicable to 2,5-Dimethylbenzo[d]thiazol-6-ol derivatives include:

Catalyst-Free and Solvent-Free Reactions: Researchers have developed methods that proceed without the need for catalysts or solvents, reducing environmental impact and simplifying purification. For instance, the condensation of 2-aminothiophenols with aldehydes can be achieved under solvent-free conditions, a technique that could be adapted for the synthesis of derivatives of the target compound. mdpi.com

Green Catalysts: The use of reusable and environmentally benign catalysts, such as SnP₂O₇ or urea (B33335) nitrate, has been shown to produce high yields of benzothiazoles in short reaction times. nih.govmdpi.com Another approach involves using a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel for the condensation of 2-aminothiophenol (B119425) with carboxylic acids. mdpi.com These catalytic systems offer a sustainable alternative to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzothiazole derivatives. mdpi.commdpi.com This technique provides rapid and selective heating, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com For example, the condensation of 2-aminothiophenols with chloroacetyl chloride is efficiently achieved under microwave irradiation. mdpi.com

Visible-Light-Promoted Synthesis: The use of visible light as a promoter for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere represents a novel and green approach. mdpi.com

Multi-Component Reactions: One-pot, three-component reactions involving aromatic amines, aliphatic amines, and elemental sulfur have been developed for the synthesis of 2-substituted benzothiazoles without the need for catalysts or additives. nih.gov

A significant synthetic route for hydroxyl-substituted benzothiazoles starts from 1,4-benzoquinone (B44022). researchgate.net This pathway was used to prepare 2-substituted-6-hydroxybenzothiazoles, which are structurally related to the target compound. The process involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester, followed by an oxidation-cyclization step to yield 6-hydroxybenzothiazole. researchgate.net This key intermediate can then be further functionalized. Such a strategy could be adapted to introduce the methyl groups at the 2 and 5 positions to arrive at this compound.

Integration of Machine Learning, Artificial Intelligence, and Chemoinformatics in Compound Design and Virtual Screening

The integration of computational tools is revolutionizing drug discovery by enabling the rapid and cost-effective design and screening of new chemical entities. For the benzothiazole scaffold, these methods are crucial for navigating its vast chemical space and predicting the biological activity of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. acs.orgspringernature.com For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build predictive models. nih.govijpsr.com These models generate 3D contour maps that provide insights into how different substituents on the benzothiazole ring affect biological activity, thereby guiding the design of more potent compounds. nih.gov QSAR studies have been applied to benzothiazole derivatives to predict their activity as cytotoxic inhibitors and antifungal agents. nih.govresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms are increasingly used to develop predictive models for various properties of drug candidates, including their efficacy and toxicity. scielo.br These techniques can analyze large datasets of compounds to identify complex patterns that are not apparent through traditional analysis. acs.org For instance, ML approaches have been used to predict the inhibitory activity of thiazole (B1198619) derivatives on specific biological targets. scielo.br In the context of this compound, ML models could be trained on existing data for other benzothiazole derivatives to predict its potential biological activities and guide its prioritization for synthesis and testing.

Chemoinformatics and Virtual Screening: Chemoinformatics platforms assist in managing and analyzing large chemical datasets. Virtual screening, often powered by AI, allows for the rapid in silico testing of vast compound libraries against a biological target. acs.org This process can identify promising hit compounds for further experimental validation, significantly accelerating the initial stages of drug discovery. For example, deep learning algorithms are used in virtual screening to assess the feasibility of target drugs. nih.gov

Exploration of Expanded Chemical Space through Combinatorial Synthesis, Fragment-Based Drug Discovery, and High-Throughput Screening

To unlock the full therapeutic potential of the this compound scaffold, modern drug discovery strategies that explore a wide chemical space are essential.

Combinatorial Synthesis: This technique allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. rsc.org By systematically varying the substituents at different positions on the benzothiazole ring, a diverse library of derivatives of this compound could be generated. This approach would be invaluable for structure-activity relationship (SAR) studies to identify the key structural features required for a desired biological activity. benthamscience.com

Fragment-Based Drug Discovery (FBDD): FBDD is a hit identification strategy that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. acs.orgnih.gov The thiazole scaffold has been successfully used in FBDD campaigns. acs.orgnih.gov Once a fragment hit is identified, it is then optimized and grown into a more potent, lead-like molecule. Given its structure, this compound itself could be considered a fragment-like molecule, making it an excellent starting point for an FBDD campaign to develop inhibitors for various biological targets.

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of compounds to identify those that modulate a specific biological target. researchgate.netbmglabtech.com HTS assays are designed to be rapid and cost-effective, allowing for the screening of thousands of compounds in a short period. bmglabtech.com A library of derivatives based on the this compound scaffold could be subjected to HTS against a panel of biological targets to identify novel "hits" for drug development. researchgate.netbmglabtech.com The results of HTS provide a starting point for more detailed studies to understand the mechanism of action and to optimize the lead compounds. bmglabtech.com

Investigation of Multitargeting Approaches and Polypharmacology for Complex Biological Systems

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. The traditional "one-target, one-molecule" approach is often insufficient for treating such diseases. uniba.itnih.gov This has led to the development of multitarget-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. uniba.itnih.govnih.gov

The benzothiazole scaffold has proven to be a privileged structure for the design of MTDLs. uniba.itnih.govtandfonline.comtandfonline.com For example, novel benzothiazole derivatives have been developed as potential treatments for Alzheimer's disease by simultaneously targeting multiple key proteins involved in the disease's progression. uniba.itnih.govtandfonline.com One such study identified a benzothiazole derivative that showed potent activity against the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). uniba.itnih.gov

Given the established versatility of the benzothiazole core in polypharmacology, derivatives of this compound represent a promising area of investigation for developing MTDLs for complex diseases. The specific substitution pattern of this compound may confer unique selectivity and affinity profiles for multiple targets, warranting further exploration.

Translational Potential of this compound Derivatives as Advanced Chemical Probes and Precursors

Beyond direct therapeutic applications, derivatives of this compound hold significant potential as specialized chemical tools and building blocks for advanced materials.

Advanced Chemical Probes: The benzothiazole core is a component of various fluorescent molecules. nih.govnih.gov For example, certain benzothiazole derivatives have been developed as fluorescent probes for the detection of protein aggregates, such as β-amyloid and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov Another study reported a quinoline-benzothiazoline derivative as a two-photon fluorescent probe for tracking superoxide (B77818) anions in biological systems. nih.gov The inherent fluorescence properties of the benzothiazole ring, potentially tunable by the hydroxyl and dimethyl substitutions in this compound, make its derivatives attractive candidates for the development of novel fluorescent probes for bio-imaging and diagnostics.

Precursors for Materials Science: Benzothiazole derivatives are utilized in various fields of materials science, including the development of dyes and polymers. pcbiochemres.comnih.gov Their unique electronic and optical properties make them valuable components in the creation of functional materials. nih.gov The specific structure of this compound could serve as a unique precursor for synthesizing novel polymers or materials with tailored properties for applications in electronics or photonics.

Data Tables

Table 1: Compounds Mentioned in the Article

Compound NameCAS NumberMolecular FormulaNotes
This compoundNot availableC₉H₉NOSThe primary subject of this article.
Benzothiazole95-16-9C₇H₅NSThe core heterocyclic scaffold. wikipedia.org
2,5-Dimethylbenzo[d]thiazol-6-amine686747-14-8C₉H₁₀N₂SA structurally related amine derivative. cymitquimica.com
2-Methylbenzo[d]thiazol-6-ol68867-18-5C₈H₇NOSA structurally related derivative lacking one methyl group. capotchem.com
6-HydroxybenzothiazoleNot availableC₇H₅NOSA key intermediate in the synthesis of hydroxylated benzothiazoles. researchgate.net
Riluzole1744-22-5C₈H₅F₃N₂OSA marketed drug containing the benzothiazole scaffold. nih.gov
Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanoneNot availableC₂₁H₂₉N₃O₂SA multitarget-directed ligand for Alzheimer's disease. uniba.itnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,5-dimethylbenzo[d]thiazol-6-ol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step routes, including Friedel-Crafts acylation under solvent-free conditions (Eaton's reagent) to form fused thiazole cores . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed to introduce substituents, with yields optimized by controlling temperature (55–140°C), catalyst loading (0.26 mmol Pd), and solvent systems (Et3N/THF) .
  • Key Data :

StepConditionsYield (%)Reference
Core formationSolvent-free, 48h reflux65–72
FunctionalizationPd catalysis, 55°C, 6h28–42

Q. How is this compound characterized for purity and structural validation?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of methyl and hydroxyl groups (e.g., δH 2.3–2.5 ppm for methyl; δC 160–165 ppm for thiazole carbons) .
  • LCMS/HRMS : Used to verify molecular ions (e.g., [M + H]<sup>+</sup> at m/z 484) and isotopic patterns for halogenated derivatives .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Assays :

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .
  • Antimicrobial : Disk diffusion assays against S. aureus and E. coli to determine MIC (Minimum Inhibitory Concentration) .
  • Enzyme Inhibition : Fluorescence-based assays for SARS-CoV-2 3CL protease inhibition (IC50 < 1 µM reported) .

Advanced Research Questions

Q. How does structural modification of this compound affect its SARS-CoV-2 3CL protease inhibition efficacy?

  • Structure-Activity Relationship (SAR) :

  • Key Findings : Substitution at the 6-position with electron-withdrawing groups (e.g., fluorine) enhances binding affinity to the protease’s catalytic dyad (Cys145/His41). Derivatives with N-methylacetamide side chains show improved pharmacokinetics (e.g., logP 3.2 vs. 2.8 for unmodified analogs) .
  • Data Table :
DerivativeIC50 (nM)logPReference
Parent compound8502.8
Fluorobenzyl analog3203.2

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies. For example, antioxidant activity discrepancies (EC50 10–50 µM) arise from differing DPPH radical scavenging protocols .
  • Computational Modeling : Molecular docking (AutoDock Vina) reconciles SAR by predicting binding modes to targets like BRD4 or tau fibrils .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodology :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets calculate polarizability (⟨α⟩) and hyperpolarizability (β). Derivatives with extended π-linkers (e.g., bifuran) exhibit ⟨α⟩ > 600 a.u., suggesting NLO applications .
  • Key Insight : Electron-donating methyl groups enhance charge transfer, while benzo[d]thiazole cores stabilize excited states .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the neuroimaging potential of this compound analogs?

  • Models :

  • Tauopathy Mice : Transgenic models (e.g., P301L tau) validate brain permeability of <sup>11</sup>C-PBB3 analogs using microPET imaging .
  • Dosage : 10–20 µg/kg IV, with metabolite correction via HPLC analysis of plasma .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Innovations :

  • Solvent-Free Routes : Eaton’s reagent-mediated cyclization reduces waste (E-factor < 5 vs. 15 for traditional methods) .
  • Catalyst Recycling : Pd/C recovery from cross-coupling reactions achieves >90% reuse efficiency .

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